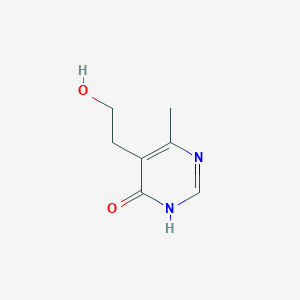![molecular formula C26H19BrN4O B11974403 (E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B11974403.png)
(E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE is a complex organic compound that features a benzyl group, a bromophenyl group, a phenyl group, a pyrazole ring, and a cyanoacrylamide moiety
Métodos De Preparación
The synthesis of N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Formation of the cyanoacrylamide moiety: This can be achieved through the reaction of the appropriate nitrile with an acrylamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies investigating its effects on biological systems, including its potential as an anticancer or antimicrobial agent.
Industrial Applications: It can be used in the development of new industrial chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE can be compared with other similar compounds, such as:
N-BENZYL-3-(5-(4-BROMOPHENYL)-2-FURYL)PROPANAMIDE: This compound has a similar structure but features a furan ring instead of a pyrazole ring.
N-BENZYL-4-BROMOBENZAMIDE: This compound lacks the pyrazole ring and cyanoacrylamide moiety, making it less complex.
N-(4-FLUOROPHENYL)-3-BROMOBENZAMIDE: This compound features a fluorophenyl group instead of a bromophenyl group.
The uniqueness of N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE lies in its combination of functional groups, which can impart specific properties and reactivity that are not present in the similar compounds mentioned above.
Propiedades
Fórmula molecular |
C26H19BrN4O |
|---|---|
Peso molecular |
483.4 g/mol |
Nombre IUPAC |
(E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C26H19BrN4O/c27-23-13-11-20(12-14-23)25-22(18-31(30-25)24-9-5-2-6-10-24)15-21(16-28)26(32)29-17-19-7-3-1-4-8-19/h1-15,18H,17H2,(H,29,32)/b21-15+ |
Clave InChI |
VFKCKJIINIMTPV-RCCKNPSSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)/C#N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-[(2-methoxyphenyl)methylene]hydrazino]thiazol-4-one](/img/structure/B11974327.png)
![ethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophanate](/img/structure/B11974335.png)

![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11974341.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974345.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11974354.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974357.png)
![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11974363.png)
![1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11974371.png)
![3-(biphenyl-4-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974385.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11974390.png)
![butyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11974413.png)


